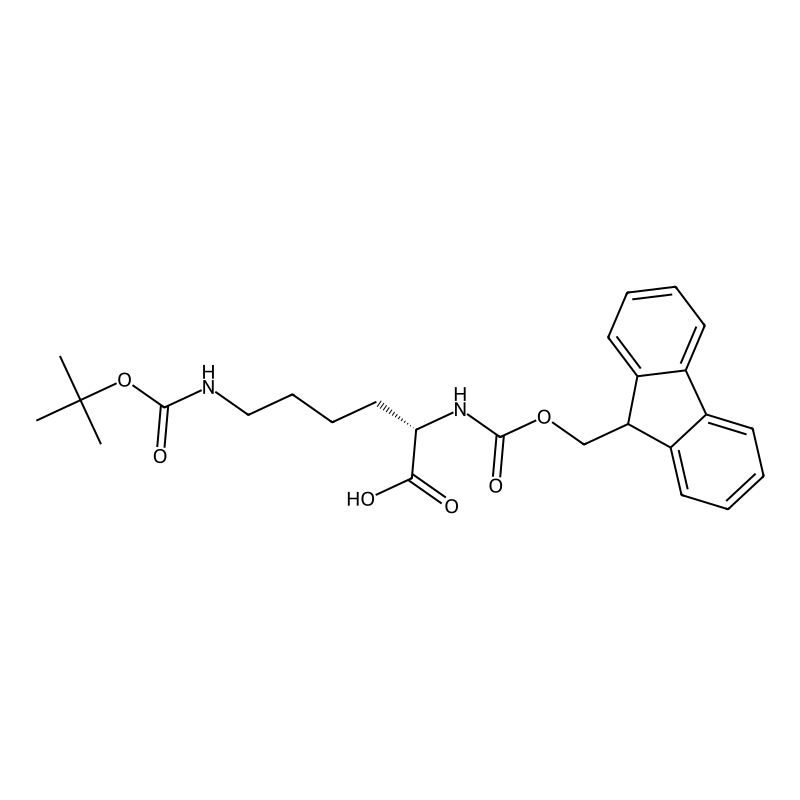

Fmoc-Lys(Boc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc/Boc Strategy: Fmoc-Lys(Boc)-OH is widely employed in the Fmoc/Boc strategy, the most common approach for SPPS. The Fmoc group protects the alpha-amino group of lysine, while the Boc group safeguards the side chain's epsilon-amino group. This allows for the controlled addition of amino acids to a growing peptide chain [].

Applications in Peptide Research:

- Studying Protein Function: Fmoc-Lys(Boc)-OH enables the synthesis of peptides that mimic natural protein sequences or possess specific functionalities. These peptides can be used to probe protein-protein interactions, enzyme activity, and cellular signaling pathways [, ].

- Drug Discovery: Researchers can utilize Fmoc-Lys(Boc)-OH to create peptide-based drugs or drug candidates. By modifying the peptide sequence, they can target specific receptors or enzymes involved in diseases [].

- Development of Diagnostics: Peptide antigens containing Fmoc-Lys(Boc)-OH can be synthesized for immunoassays to detect antibodies or monitor disease progression [].

Beyond Peptide Synthesis:

Fmoc-Lys(Boc)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine, is a derivative of lysine commonly utilized in peptide synthesis. The compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the t-butyloxycarbonyl (Boc) group at the epsilon amino side chain. This configuration allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides while maintaining stability under various reaction conditions. The molecular formula is C26H32N2O6, with a molecular weight of 468.54 g/mol .

Fmoc-Lys(Boc)-OH participates in several key reactions during peptide synthesis:

- Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the Boc group is typically cleaved with trifluoroacetic acid. This dual deprotection allows for sequential assembly of peptides .

- Coupling Reactions: It can be coupled with other amino acids or peptide fragments using standard coupling agents such as DIC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form peptide bonds .

- Self-Assembly: Fmoc-Lys(Boc)-OH exhibits self-assembly properties, forming sphere-like morphologies in solution, which may have implications in drug delivery systems .

While Fmoc-Lys(Boc)-OH itself is primarily a synthetic intermediate, its derivatives and the peptides synthesized from it can exhibit significant biological activities. For instance, peptides containing lysine residues are often involved in protein-protein interactions and can serve as substrates for post-translational modifications such as methylation and acetylation. These modifications are crucial in regulating various biological processes including gene expression and signal transduction .

The synthesis of Fmoc-Lys(Boc)-OH can be achieved through several methods:

- Direct Protection: L-lysine can be protected first with the Boc group followed by the Fmoc group using standard coupling reactions.

- Chiral Auxiliary Methods: Enantioselective syntheses have been reported, utilizing chiral auxiliaries to achieve specific configurations of lysine derivatives .

- Solid-Phase Peptide Synthesis: This compound is often incorporated into solid-phase synthesis protocols, allowing for efficient assembly of peptide chains on resin supports .

Fmoc-Lys(Boc)-OH has diverse applications in biochemical research and pharmaceutical development:

- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis for constructing complex peptides and proteins.

- Drug Delivery Systems: Its derivatives are employed in creating targeted drug delivery systems, particularly in cancer therapy through conjugation with anticancer agents like paclitaxel .

- Diagnostic Tools: Modified peptides derived from Fmoc-Lys(Boc)-OH are utilized in imaging techniques and theranostics for cancer detection .

Research has indicated that peptides containing lysine residues can interact with various biological molecules, influencing cellular signaling pathways and protein interactions. Studies involving Fmoc-Lys(Boc)-OH-derived peptides have shown potential in targeting integrins for enhanced drug delivery efficacy . Additionally, investigations into its self-assembly properties suggest possible applications in nanotechnology and materials science.

Several compounds share structural similarities with Fmoc-Lys(Boc)-OH, each exhibiting unique characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Fmoc-Lys(Alloc)-OH | C26H32N2O5 | 468.54 g/mol | Contains allyloxycarbonyl group; used for different coupling strategies. |

| Fmoc-Lys(Me)-OH | C27H34N2O6 | 482.60 g/mol | Methylated variant; offers different reactivity profiles. |

| Boc-Lys(Fmoc)-OH | C26H32N2O5 | 468.54 g/mol | Reversed protection order; useful in alternative synthesis pathways. |

| Fmoc-α-Me-Lys(Boc)-OH | C27H34N2O6 | 482.60 g/mol | Features an alpha-methyl group; alters steric properties and reactivity. |

Uniqueness: Fmoc-Lys(Boc)-OH stands out due to its combination of protective groups that allow for robust handling during peptide synthesis while maintaining stability under basic conditions. Its ability to self-assemble into distinct morphologies further enhances its utility in drug delivery applications compared to its counterparts.

Chemical Nomenclature and IUPAC Designation

Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH carries the official IUPAC designation (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid. The compound is systematically catalogued under Chemical Abstracts Service registry number 71989-26-9, with the molecular formula C26H32N2O6 and a molecular weight of 468.54 daltons. Alternative nomenclature includes Nα-Fmoc-Nε-Boc-L-lysine, reflecting the specific positioning of the protecting groups on the alpha-amino and epsilon-amino functionalities respectively.

The International Union of Pure and Applied Chemistry name precisely describes the stereochemical configuration and functional group positioning within the molecular framework. The (2S) designation confirms the L-configuration of the lysine backbone, while the complex systematic name delineates the specific attachment points of both protecting groups. This nomenclature system ensures unambiguous identification across international chemical databases and regulatory frameworks.

The compound's InChI key UMRUUWFGLGNQLI-QFIPXVFZSA-N serves as a unique molecular identifier, facilitating database searches and computational chemistry applications. The corresponding SMILES notation CC(C)(C)OC(=O)NCCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 provides a linear representation of the molecular structure suitable for computational modeling and chemical informatics applications.

Molecular Architecture: Fluorenylmethoxycarbonyl, tert-Butoxycarbonyl, and Lysine Backbone Interactions

The molecular architecture of Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH incorporates three distinct structural domains that work synergistically to provide optimal protection and reactivity characteristics. The fluorenylmethoxycarbonyl group protects the α-amino functionality through carbamate formation, creating a sterically hindered environment that prevents unwanted side reactions during peptide assembly. This protecting group exhibits exceptional stability under acidic conditions while remaining susceptible to base-mediated deprotection through a well-characterized elimination mechanism.

The tert-butoxycarbonyl protecting group shields the ε-amino side chain of lysine, forming a robust carbamate linkage that withstands basic conditions encountered during fluorenylmethoxycarbonyl deprotection cycles. This orthogonal protection strategy enables selective manipulation of either amino group without affecting the other, providing unprecedented control over peptide synthesis sequences. The tert-butoxycarbonyl group's acid lability allows for efficient removal using trifluoroacetic acid cocktails during final peptide cleavage procedures.

The lysine backbone maintains its natural L-configuration, preserving the essential stereochemical features required for biological activity in peptide products. The hexanoic acid chain provides optimal spacing between the two amino functionalities, ensuring minimal steric interference between the protecting groups. This molecular design facilitates efficient coupling reactions with both primary and secondary amines during solid-phase synthesis protocols.

Intermolecular interactions within the crystal lattice involve hydrogen bonding networks between carbamate functionalities and aromatic π-π stacking interactions between fluorenyl moieties. These structural features contribute to the compound's excellent stability under standard storage conditions and its predictable behavior during synthetic transformations.

Stereochemical Specifications: L- vs. D-Enantiomers

The stereochemical integrity of Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH centers on the L-configuration at the α-carbon, designated as (2S) in the absolute configuration nomenclature. This stereochemical specification ensures compatibility with natural protein sequences and maintains the biological relevance of synthesized peptides. The L-enantiomer exhibits an optical rotation of [α]20/D −12±1°, c = 1% in dimethylformamide, providing a reliable analytical parameter for stereochemical verification.

Comparative analysis with the D-enantiomer, designated as (2R)-6-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid (CAS: 92122-45-7), reveals identical molecular formulas and protecting group arrangements but opposite stereochemical configurations. The D-enantiomer finds applications in specialized research contexts where unnatural amino acid sequences are required, such as proteolysis-resistant peptide development.

The stereochemical stability of both enantiomers under standard synthetic conditions has been extensively documented, with no detectable racemization occurring during typical fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols. This stability stems from the electron-withdrawing effects of both protecting groups, which reduce the acidity of the α-hydrogen and minimize epimerization pathways. Quality control protocols for commercial preparations routinely monitor stereochemical purity through high-performance liquid chromatography analysis using chiral stationary phases.

Fmoc-Lys(Boc)-OH represents a cornerstone building block in modern peptide synthesis, particularly within solid phase peptide synthesis (SPPS) frameworks [4]. This compound features two distinct protecting groups that exemplify the principle of orthogonality in amino acid protection strategies [9]. The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino functionality, while the tert-butoxycarbonyl (Boc) group shields the epsilon-amino side chain of lysine [5]. This dual protection system enables precise control during peptide assembly processes [6].

The orthogonal nature of these protecting groups stems from their differential chemical lability [9]. The Fmoc group undergoes selective cleavage under basic conditions, typically using piperidine in dimethylformamide, while remaining stable in acidic environments [10]. Conversely, the Boc group demonstrates stability under basic conditions but is readily removed with trifluoroacetic acid during the final cleavage step of peptide synthesis [4]. This complementary reactivity profile allows for sequential deprotection steps without compromising either protecting group prematurely [11].

In classical SPPS integration, Fmoc-Lys(Boc)-OH has emerged as the standard lysine derivative due to its compatibility with both the Fmoc/tert-butyl and Fmoc/Boc protection schemes [14]. The strategic implementation of this compound enables the construction of complex peptide sequences containing multiple lysine residues with precise control over their incorporation and subsequent deprotection [9]. The Boc protection on the side chain remains intact through multiple Fmoc deprotection cycles, ensuring that unwanted side reactions at the epsilon-amino group are prevented throughout the synthesis process [6].

The integration of Fmoc-Lys(Boc)-OH into SPPS workflows typically follows a standard coupling protocol involving activation of the carboxylic acid group, followed by amide bond formation with the growing peptide chain [10]. This process can be represented in the following reaction sequence table:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Fmoc deprotection of resin-bound amino acid | 20% piperidine in DMF, 10-20 minutes | Free amino terminus |

| 2 | Activation of Fmoc-Lys(Boc)-OH | Coupling reagent (e.g., HBTU/HOBt), base (DIPEA), DMF | Activated carboxylic acid |

| 3 | Coupling reaction | Room temperature, 1-2 hours | Amide bond formation |

| 4 | Washing | DMF, DCM | Removal of excess reagents |

| 5 | Repeat steps 1-4 for subsequent amino acids | - | Peptide chain elongation |

| 6 | Final Boc deprotection | TFA/scavengers, 2-3 hours | Free epsilon-amino group |

This methodical approach ensures high coupling efficiency and minimal side reactions, making Fmoc-Lys(Boc)-OH an indispensable component in the synthesis of lysine-containing peptides [14].

Enantioselective Synthesis: Chiral Auxiliary Approaches (e.g., Oxazinone)

The enantioselective synthesis of Fmoc-Lys(Boc)-OH represents a sophisticated approach to obtaining this compound with high optical purity [17]. Chiral auxiliary methodologies, particularly those employing oxazinone scaffolds, have proven effective in controlling the stereochemical outcome during the formation of the alpha-carbon stereocenter [20]. These approaches rely on the temporary incorporation of a chiral directing group that influences the stereochemical course of subsequent reactions [17].

Oxazinone-based chiral auxiliaries function by creating a rigid cyclic structure that effectively shields one face of the reaction center, thereby directing incoming reagents to approach from the less hindered face [20]. This facial selectivity results in the preferential formation of one enantiomer over the other [21]. The general synthetic pathway involves the preparation of an oxazinone template derived from readily available chiral starting materials, followed by alkylation and subsequent auxiliary removal [23].

A representative synthetic route utilizing an oxazinone chiral auxiliary for the preparation of Fmoc-Lys(Boc)-OH begins with the formation of a trans-oxazinone scaffold [20]. This process typically starts with N-Boc-L-alanine, which undergoes condensation with an appropriate chiral hydroxy compound to form the oxazinone ring system [20]. The resulting structure serves as a platform for the introduction of the lysine side chain through stereoselective alkylation [21].

The key alkylation step proceeds via the formation of an enolate intermediate, which undergoes reaction with a suitably protected 4-bromobutylamine derivative [21]. The facial selectivity of this transformation is governed by the steric influence of the oxazinone auxiliary, resulting in high diastereoselectivity [23]. Following successful alkylation, the auxiliary is cleaved under controlled conditions to liberate the free amino acid, which is subsequently protected with Fmoc and Boc groups to yield the desired Fmoc-Lys(Boc)-OH [17].

Research findings have demonstrated that oxazinone-based approaches can achieve diastereomeric ratios exceeding 20:1, translating to enantiomeric excesses of greater than 95% in the final product [20]. The following table summarizes experimental data from selected studies employing oxazinone chiral auxiliaries:

| Chiral Auxiliary | Alkylation Conditions | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (6R)-trans-oxazinone | LDA, THF, -78°C, 4-bromobutylamine derivative | >20:1 | 65-75 | >98 |

| (6S)-trans-oxazinone | BEMP, THF, -40°C, 4-bromobutylamine derivative | 15:1 | 60-70 | 93-95 |

| Pyrazinone derivative | LiHMDS, THF, -78°C, 4-bromobutylamine derivative | 10:1 | 55-65 | 90-92 |

The effectiveness of these chiral auxiliary approaches lies in their ability to establish the correct stereochemistry at the alpha-carbon with high fidelity, ensuring that the resulting Fmoc-Lys(Boc)-OH meets the stringent stereochemical requirements for peptide synthesis applications [21].

Isotopic Labeling: 13C6,15N2 Derivatives for Quantitative Proteomics

Isotopically labeled Fmoc-Lys(Boc)-OH, particularly the 13C6,15N2 variant, has emerged as a critical tool in quantitative proteomics research [24]. This specialized derivative incorporates stable isotopes at specific positions within the lysine backbone, creating a mass shift that can be precisely detected by mass spectrometry without altering the chemical behavior of the compound [25]. The strategic incorporation of six carbon-13 atoms and two nitrogen-15 atoms results in a compound that is chemically identical to its unlabeled counterpart but distinguishable by its increased molecular weight [28].

The synthesis of Fmoc-Lys(Boc)-OH (13C6,15N2) typically begins with isotopically enriched lysine obtained through specialized fermentation processes using growth media containing 13C-glucose and 15N-ammonium salts as the sole carbon and nitrogen sources [24]. This primary isotopic enrichment step ensures uniform labeling of the lysine backbone [27]. The labeled lysine is subsequently protected at both the alpha and epsilon amino positions using standard protection chemistry to yield the desired Fmoc-Lys(Boc)-OH (13C6,15N2) [25].

The utility of this isotopically labeled derivative extends primarily to stable isotope labeling by amino acids in cell culture (SILAC) and related quantitative proteomics techniques [28]. When incorporated into peptides, the labeled lysine creates a defined mass shift that allows for precise relative quantification of protein abundance between different samples [24]. This capability is particularly valuable in comparative proteomics studies examining changes in protein expression under varying conditions [30].

Research findings have demonstrated that Fmoc-Lys(Boc)-OH (13C6,15N2) exhibits excellent incorporation efficiency in solid phase peptide synthesis, with coupling yields comparable to those of the unlabeled compound [25]. The resulting isotopically labeled peptides display characteristic mass shifts that can be readily detected by modern mass spectrometers, enabling accurate quantification with minimal interference from background signals [28].

The following table presents key specifications and applications of Fmoc-Lys(Boc)-OH (13C6,15N2) in quantitative proteomics:

| Parameter | Specification | Application Relevance |

|---|---|---|

| Isotopic Enrichment | >99% for both 13C and 15N | Ensures clean mass spectral data with minimal isotopic impurities |

| Mass Shift | +8 Da compared to unlabeled lysine | Provides sufficient separation from natural isotope patterns |

| Coupling Efficiency | >98% under standard SPPS conditions | Maintains high synthetic yield in peptide assembly |

| MS Detection Limit | Low femtomole range | Enables analysis of low-abundance proteins |

| Quantification Accuracy | ±5% relative error in protein ratio determination | Supports reliable comparative proteomics studies |

The implementation of Fmoc-Lys(Boc)-OH (13C6,15N2) in proteomics workflows has facilitated numerous advances in understanding protein dynamics, post-translational modifications, and protein-protein interactions [30]. The ability to precisely quantify relative protein abundances has proven invaluable in fields ranging from cancer research to developmental biology and neuroscience [28].

One-Pot Reaction Sequences for Methylated Derivatives

The development of efficient synthetic routes to methylated derivatives of Fmoc-Lys(Boc)-OH represents an important advancement in amino acid chemistry, particularly for applications requiring modified lysine residues [3]. One-pot reaction sequences have emerged as streamlined approaches that minimize isolation and purification of intermediates, thereby enhancing overall efficiency and yield [32]. These methodologies are especially valuable for the preparation of N-methylated lysine derivatives, which play crucial roles in epigenetic studies and the synthesis of modified peptides [8].

A prominent one-pot approach for the synthesis of Fmoc-Lys(Boc)(Me)-OH involves a sequential reductive alkylation strategy [3]. This process begins with Fmoc-Lys-OH as the starting material, which undergoes a carefully orchestrated series of transformations without intermediate isolation [8]. The reaction sequence typically commences with the formation of an imine or iminium intermediate through condensation with an appropriate carbonyl compound, followed by selective reduction to introduce the methyl group at the desired position [32].

Research findings have demonstrated that the choice of reducing agent significantly influences the selectivity and efficiency of the methylation process [3]. Sodium cyanoborohydride (NaCNBH3) has proven particularly effective due to its mild reducing properties and compatibility with various functional groups [8]. The reaction conditions can be further optimized through careful control of pH, temperature, and solvent composition to maximize yield and minimize side reactions [32].

A representative one-pot sequence for the preparation of Fmoc-Lys(Boc)(Me)-OH involves the following steps, as detailed in recent literature [3]:

- Formation of a benzyl-protected intermediate through reductive amination of Fmoc-Lys-OH with benzaldehyde and NaCNBH3

- Selective N-methylation using formaldehyde and NaCNBH3

- Debenzylation via catalytic hydrogenolysis

- Introduction of the Boc protecting group on the epsilon-amino position

This entire sequence can be conducted without isolation of intermediates, resulting in a streamlined process with overall yields of 55-60% [3]. The following table summarizes experimental conditions and outcomes for this one-pot approach:

| Reaction Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzylation | Benzaldehyde, NaCNBH3, EtOH | Room temperature, 12h | 85-90 | >95 |

| Methylation | Formaldehyde (37% aq.), NaCNBH3 | Room temperature, 1h | 80-85 | >90 |

| Debenzylation | H2, Pd/C (10%), 1,2-dichloroethane | Room temperature, overnight | 75-80 | >95 |

| Boc Protection | Di-tert-butyl dicarbonate, DIPEA | Room temperature, 4h | 90-95 | >98 |

| Overall Process | - | - | 55-60 | >95 |

An alternative one-pot approach employs triethylsilane (TES) as the reducing agent in combination with trifluoroacetic acid (TFA) [32]. This methodology offers the advantage of direct N-methylation of Fmoc-protected amino acids without the need for intermediate benzylation steps [32]. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes in situ reduction to yield the N-methylated product [32]. This approach has been successfully applied to various amino acids, including lysine derivatives, with yields typically ranging from 70-95% [32].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides comprehensive structural confirmation for N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine. The compound exhibits characteristic chemical shift patterns when analyzed in deuterated dimethyl sulfoxide (DMSO-d₆) at 300 megahertz [1]. The lysine aliphatic chain protons appear as multiplets in the aliphatic region, with the gamma-methylene protons resonating at 1.37 parts per million, delta-methylene protons at 1.52 parts per million, and beta-methylene protons at 1.64 parts per million [1]. The epsilon-methylene protons, adjacent to the tert-butoxycarbonyl protecting group, resonate at 3.30 parts per million, while the alpha-proton appears as a multiplet at 3.92 parts per million [1].

The fluorenylmethoxycarbonyl protecting group generates distinctive aromatic signals in the downfield region. The methylene bridge protons connecting the fluorene system to the carbamate appear as a complex multiplet between 4.1 and 4.3 parts per million [1]. The aromatic protons of the fluorene system display characteristic splitting patterns, with signals at 7.3 parts per million (triplet, 2H), 7.69 parts per million (doublet, J=7.5 hertz, 2H), and 7.85 parts per million (doublet, J=7.5 hertz, 2H) [1]. These coupling patterns confirm the symmetrical aromatic environment of the fluorene protecting group.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy of isotopically labeled N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine (¹³C₆,¹⁵N₂) enables detailed structural analysis and quantitative proteomics applications [2]. The isotopic labeling creates a mass shift of +8 daltons compared to the unlabeled compound, facilitating mass spectrometric differentiation in metabolic studies [2]. The labeled compound maintains identical chemical properties while providing enhanced analytical capabilities for protein expression studies [2].

Infrared Spectroscopy

Fourier transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine [3]. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3050 wavenumbers, consistent with the fluorene aromatic system [3]. Aliphatic carbon-hydrogen stretching vibrations are observed between 2980-2850 wavenumbers, corresponding to the lysine side chain and tert-butyl protecting group [3].

The carbonyl stretching regions provide definitive identification of the protecting group functionalities. The carboxylic acid carbonyl stretch appears between 1730-1700 wavenumbers, while the amide carbonyl stretches from the carbamate protecting groups resonate in the 1670-1640 wavenumber region [3]. The fluorene aromatic carbon-carbon stretching vibrations appear between 1600-1475 wavenumbers, and aromatic carbon-hydrogen bending modes are observed in the 900-690 wavenumber range [3].

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular composition of N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine through accurate mass determination [4]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 468.5, corresponding to the molecular formula C₂₆H₃₂N₂O₆ [5] [4]. Sodium adduct formation generates an additional peak at mass-to-charge ratio 491.5 [M+Na]⁺, providing confirmation of molecular identity [4].

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry enables analysis of peptide fragments containing N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine residues [1]. The technique provides accurate mass measurements for synthetic peptides incorporating this protected amino acid, facilitating structural verification during solid-phase peptide synthesis applications [1].

Table 1: Nuclear Magnetic Resonance and Infrared Spectroscopic Characterization Data

| Technique | Chemical Shift/Frequency | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆, 300 MHz) | 1.37 ppm (m, 2H) | Lysine γ-CH₂ |

| ¹H NMR (DMSO-d₆, 300 MHz) | 1.52 ppm (m, 2H) | Lysine δ-CH₂ |

| ¹H NMR (DMSO-d₆, 300 MHz) | 1.64 ppm (m, 2H) | Lysine β-CH₂ |

| ¹H NMR (DMSO-d₆, 300 MHz) | 3.30 ppm (m, 2H) | Lysine ε-CH₂ |

| ¹H NMR (DMSO-d₆, 300 MHz) | 3.92 ppm (m, 1H) | Lysine α-CH |

| ¹H NMR (DMSO-d₆, 300 MHz) | 4.1-4.3 ppm (m, 3H) | Fmoc -CH-CH₂- |

| ¹H NMR (DMSO-d₆, 300 MHz) | 7.3 ppm (t, 2H) | Fmoc aromatic CH |

| ¹H NMR (DMSO-d₆, 300 MHz) | 7.69 ppm (d, J=7.5 Hz, 2H) | Fmoc aromatic CH |

| ¹H NMR (DMSO-d₆, 300 MHz) | 7.85 ppm (d, J=7.5 Hz, 2H) | Fmoc aromatic CH |

| IR Spectroscopy | 3100-3050 cm⁻¹ | Aromatic C-H stretch |

| IR Spectroscopy | 2980-2850 cm⁻¹ | Aliphatic C-H stretch |

| IR Spectroscopy | 1730-1700 cm⁻¹ | Carboxylic acid C=O stretch |

| IR Spectroscopy | 1670-1640 cm⁻¹ | Amide C=O stretch |

| IR Spectroscopy | 1600-1475 cm⁻¹ | Aromatic C=C stretch |

| IR Spectroscopy | 900-690 cm⁻¹ | Aromatic C-H bend |

| Mass Spectrometry | 468.5 m/z | Molecular ion [M]⁺ |

| Mass Spectrometry | 491.5 m/z [M+Na]⁺ | Sodium adduct |

Chromatographic Purity Analysis: High-Performance Liquid Chromatography Standards and Certifications

Analytical Method Development

High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity determination of N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine [6]. Commercial suppliers employ standardized analytical protocols utilizing reversed-phase chromatography with ultraviolet detection at 214 nanometers [6]. The method provides quantitative analysis of the main component while simultaneously detecting and quantifying potential impurities including dipeptide formation products, free amino acids, and synthetic byproducts [6].

Commercial Purity Standards

Leading chemical suppliers maintain stringent purity specifications for N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine [6] [7] [8]. Novabiochem establishes the highest purity standards with ≥99.0% by HPLC analysis and ≥99.8% enantiomeric purity [6]. CEM Corporation provides comparable specifications with ≥99.0% HPLC purity and ≥99.8% enantiomeric purity, with continuous testing in their peptide synthesis laboratory [7]. The compound maintains consistent quality across multiple suppliers, with most sources providing ≥98.0% purity by HPLC analysis [9] [10] [8].

Impurity Profiling

Comprehensive impurity analysis identifies potential synthetic byproducts and degradation compounds [6]. Dipeptide impurities, particularly N-α-fluorenylmethoxycarbonyl-β-alanine-N-ε-tert-butoxycarbonyl-L-lysine and N-α-fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine-N-ε-tert-butoxycarbonyl-L-lysine, are limited to ≤0.1% by area percent [6]. Free lysine content is controlled to ≤0.2% by gas chromatographic analysis [6]. The color index in N,N-dimethylformamide solution is maintained at ≤150 Hazen units, indicating minimal chromophoric impurities [6].

Regulatory Compliance

Commercial grades meet pharmaceutical manufacturing standards for amino acid building blocks [6] [7]. The analytical testing protocols comply with current good manufacturing practice guidelines for active pharmaceutical ingredient intermediates [6]. Certificate of analysis documentation includes batch-specific testing results for identity confirmation by infrared spectroscopy, purity determination by HPLC, enantiomeric purity assessment, water content by Karl Fischer titration, and residual solvent analysis [6].

Quality Control Parameters

Advanced analytical testing encompasses multiple orthogonal techniques for comprehensive characterization [6]. Thin-layer chromatography (TLC) analysis using standardized solvent systems provides rapid purity assessment with ≥98% purity requirements [6]. The compound demonstrates excellent solubility in N,N-dimethylformamide at 25 millimolar concentration, ensuring compatibility with standard synthetic protocols [6]. Acidimetric assay confirms ≥98.0% active content, while moisture content is maintained below 2.0% by Karl Fischer analysis [6].

Table 2: High-Performance Liquid Chromatography Purity Standards and Certifications

| Supplier/Source | HPLC Purity (%) | Enantiomeric Purity (%) | Detection Method | Additional Quality Parameters |

|---|---|---|---|---|

| Novabiochem/Merck | ≥99.0 | ≥99.8 | UV at 214 nm | Color index ≤150 Hazen, Dipeptide impurities ≤0.1% |

| CEM Corporation | ≥99.0 | ≥99.8 | UV detection | Continuously tested in synthesis laboratory |

| Sigma-Aldrich | ≥98.0 | Not specified | UV detection | Infrared spectrum conforms |

| AAPPTEC | >99.0 | Not specified | UV detection | Standard building block specification |

| Peptide Institute Inc. | ≥98.0 | Not specified | UV detection | Research grade quality |

| Bachem | ≥98.0 | Not specified | UV detection | Pharmaceutical grade |

| Iris Biotech | ≥98.0 | Not specified | UV detection | High purity grade |

| ChemPep | ≥98.0 | Not specified | UV detection | Analytical grade |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant